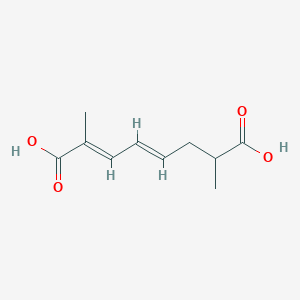
(2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E, 4E)-2, 7-Dimethyl-2, 4-octadienedioic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms (2E, 4E)-2, 7-Dimethyl-2, 4-octadienedioic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral (2E, 4E)-2, 7-Dimethyl-2, 4-octadienedioic acid has been primarily detected in urine. Within the cell, (2E, 4E)-2, 7-dimethyl-2, 4-octadienedioic acid is primarily located in the cytoplasm, membrane (predicted from logP) and adiposome. Outside of the human body, (2E, 4E)-2, 7-dimethyl-2, 4-octadienedioic acid can be found in garden tomato. This makes (2E, 4E)-2, 7-dimethyl-2, 4-octadienedioic acid a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Unsaturated Fatty Acids from Rare Actinomycetes
- A study identified new metabolites produced by Couchioplanes sp. RD010705, including variants of (2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid (Saito et al., 2021).
Synthesis Techniques
- Efficient synthesis methods have been developed for (±)-(2E,4E)-2,7-Dimethylocta-2,4-dienedioic acid using various chemical reactions (Wenkert & Khatuya, 1999).
Plant Biology Research
- The compound has been identified in studies involving tomato mutants, linking it to plant stress responses (Linforth et al., 1987).
Chemistry of Natural Products
- Research on antibiotic 1233A (an inhibitor of cholesterol biosynthesis) used (2E,4E)-geometry similar to that in this compound for structural comparisons (Koseki et al., 1992).
Capillary Electrophoresis in Food Analysis
- A new compound in walnut with a structure similar to (2E,4E)-8-hydroxy-2,7-dimethyl-2,4-decadiene-1,10-dioic acid was identified using capillary electrophoresis (Gómez-Caravaca et al., 2008).
Antioxidant Activity in Fruits
- Glucosylated carotenoid metabolites from fruits, including variants of this compound, have been studied for their antioxidant properties (Fiorentino et al., 2006).
Propiedades
Número CAS |
110107-15-8 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
(2E,4E)-2,7-dimethylocta-2,4-dienedioic acid |
InChI |
InChI=1S/C10H14O4/c1-7(9(11)12)5-3-4-6-8(2)10(13)14/h3-5,8H,6H2,1-2H3,(H,11,12)(H,13,14)/b4-3+,7-5+ |
Clave InChI |
ZBXYMKUZCWCGPC-BDWKERMESA-N |
SMILES isomérico |
CC(C/C=C/C=C(\C)/C(=O)O)C(=O)O |
SMILES |
CC(CC=CC=C(C)C(=O)O)C(=O)O |
SMILES canónico |
CC(CC=CC=C(C)C(=O)O)C(=O)O |
melting_point |
124-126°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








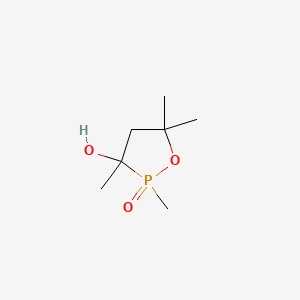
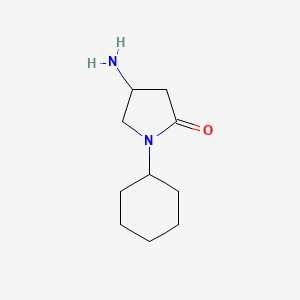



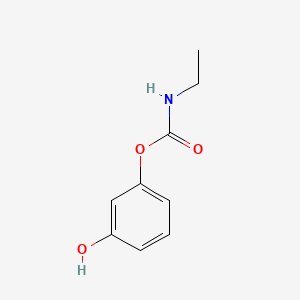
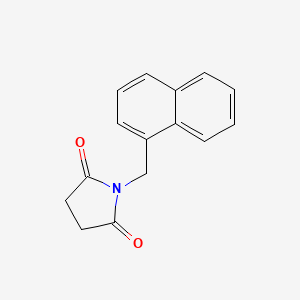
![2-(dichloromethyl)-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]cyclopent-3-ene-1-carbohydrazide](/img/structure/B1649930.png)
![1-[3-(Ethyloxy)-4-nitrophenyl]-4-piperidinone](/img/structure/B1649934.png)